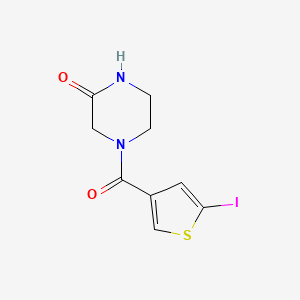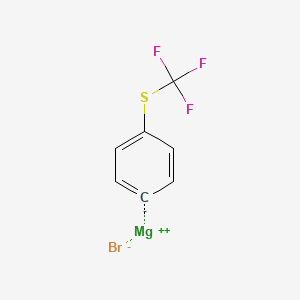
(4-(Trifluoromethylthio)phenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(trifluoromethylthio)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound features a trifluoromethylthio group attached to a phenyl ring, which is bonded to a magnesium bromide moiety. The solvent, THF, is commonly used to stabilize Grignard reagents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(trifluoromethylthio)phenyl)magnesium bromide typically involves the reaction of 4-(trifluoromethylthio)bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions generally include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
Industrial production of Grignard reagents like this compound follows similar principles but on a larger scale. The process involves:
Large reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
(4-(trifluoromethylthio)phenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Substituted Aromatics: From halide substitution reactions.
Coupled Products: From cross-coupling reactions with other organometallic compounds.
科学的研究の応用
(4-(trifluoromethylthio)phenyl)magnesium bromide is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis to form complex molecules.
Biology: In the synthesis of biologically active compounds.
Medicine: For the development of pharmaceuticals, particularly those requiring fluorinated aromatic compounds.
Industry: In the production of agrochemicals and materials science for creating specialized polymers and coatings.
作用機序
The mechanism of action of (4-(trifluoromethylthio)phenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The trifluoromethylthio group can influence the reactivity and selectivity of the Grignard reagent, making it a valuable tool in synthetic chemistry.
類似化合物との比較
Similar Compounds
- (4-(trifluoromethyl)phenyl)magnesium bromide
- (4-(trifluoromethoxy)phenyl)magnesium bromide
- (4-chlorophenyl)magnesium bromide
Uniqueness
(4-(trifluoromethylthio)phenyl)magnesium bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where such properties are advantageous, such as in the synthesis of fluorinated pharmaceuticals and agrochemicals.
特性
IUPAC Name |
magnesium;trifluoromethylsulfanylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3S.BrH.Mg/c8-7(9,10)11-6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZZHZHVQAYHCN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)SC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
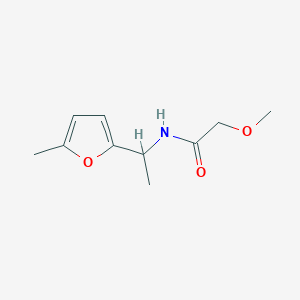


![2-((Benzo[b]thiophen-3-ylmethyl)amino)-4-methylpentan-1-ol](/img/structure/B14901313.png)
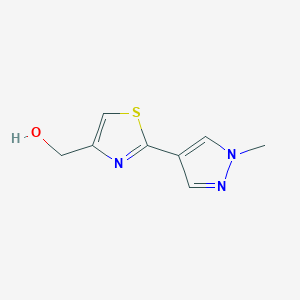
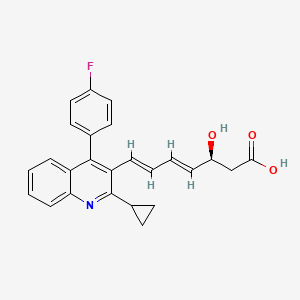
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylpropanamide](/img/structure/B14901331.png)
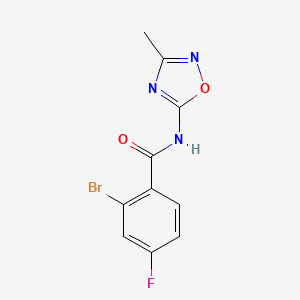
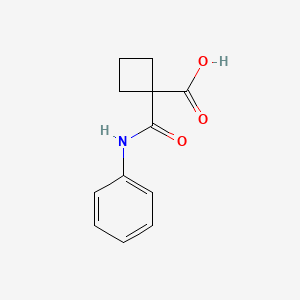
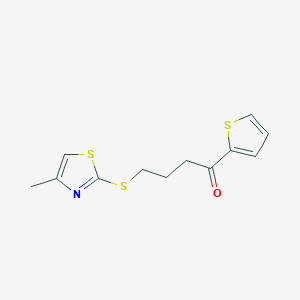

![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)

